3-Benzyl-5-chlorobenzoisoxazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-chlorobenzoisoxazole typically involves the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This method is preferred due to its efficiency and the ability to produce high yields of the desired product. The reaction conditions often include the use of water as a solvent, which makes the process more environmentally friendly compared to traditional methods that use organic solvents like chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to minimize costs and reduce environmental impact . These methods often employ catalysts such as Cu (I) or Ru (II) for the (3 + 2) cycloaddition reaction, although alternative metal-free approaches are being developed to address the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-chlorobenzoisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, typically under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of various substituted benzoisoxazole derivatives.
Scientific Research Applications
3-Benzyl-5-chlorobenzoisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-chlorobenzoisoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A heterocyclic aromatic compound with a structure similar to 3-Benzyl-5-chlorobenzoisoxazole.
Benzimidazole: Another heterocyclic compound with a similar structure, widely used in medicinal chemistry for its antiviral and antiparasitic activities.
Isoxazole: The parent compound of this compound, commonly found in many commercially available drugs.
Uniqueness
This compound stands out due to its unique combination of a benzyl group and a chlorine atom on the benzoisoxazole scaffold. This structural modification enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-benzyl-5-chloro-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-11-6-7-14-12(9-11)13(16-17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWWJTCVCNXVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654377 | |
Record name | 3-Benzyl-5-chloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887573-14-0 | |
Record name | 3-Benzyl-5-chloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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